molecular formula C11H20N4 B11801199 4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 1707563-97-0

4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11801199
CAS No.: 1707563-97-0
M. Wt: 208.30 g/mol
InChI Key: ZKVWURHCUQUQIV-UHFFFAOYSA-N
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Description

4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-derived compound featuring a 2,5-dihydro-1H-pyrrole core substituted with an amino group at the 4-position, a carbonitrile group at the 3-position, and a 2-(diethylamino)ethyl side chain at the 1-position. Pyrrole derivatives are widely studied for their diverse pharmacological and material science applications due to their electronic properties and ability to engage in hydrogen bonding. The diethylaminoethyl substituent likely enhances solubility in polar solvents, while the carbonitrile group may contribute to reactivity and intermolecular interactions.

Properties

CAS No.

1707563-97-0

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

4-amino-1-[2-(diethylamino)ethyl]-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C11H20N4/c1-3-14(4-2)5-6-15-8-10(7-12)11(13)9-15/h3-6,8-9,13H2,1-2H3

InChI Key

ZKVWURHCUQUQIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC(=C(C1)N)C#N

Origin of Product

United States

Preparation Methods

Enamine Formation

Reaction of 2-(diethylamino)ethylamine with cyanoacetamide in ethanol under reflux yields the enamine precursor, N-(2-(diethylamino)ethyl)-2-cyanoacetamide . This intermediate undergoes cyclization in acetic anhydride (Ac₂O) at 110–115°C, facilitating intramolecular dehydration to form the dihydropyrrole core. The reaction mechanism likely proceeds via a Münchnone intermediate (1,3-oxazolium-5-olate), which undergoes [3+2] cycloaddition with the nitrile group to establish the pyrrole ring.

Cyclization and Functionalization

Post-cyclization, the 4-amino group is introduced via nitrosation followed by reduction. For example, treatment with sodium nitrite in acetic acid generates a nitroso intermediate, which is subsequently reduced using hydrogenation (H₂, Pd/C) to yield the primary amine. This stepwise approach ensures regioselectivity at position 4 while preserving the carbonitrile group at position 3.

Hydrogenation of Aromatic Pyrrole Precursors

Aromatic pyrroles serve as viable intermediates for partial hydrogenation to the 2,5-dihydro form. This method is exemplified in the synthesis of Sunitinib intermediates, where hydrogenation conditions are optimized to halt at the dihydro stage.

Paal-Knorr Synthesis of Aromatic Pyrroles

The Paal-Knorr reaction between 1,4-diketones and 2-(diethylamino)ethylamine generates the fully aromatic pyrrole, 1-(2-(diethylamino)ethyl)-4-nitro-1H-pyrrole-3-carbonitrile . Subsequent catalytic hydrogenation (3 bar H₂, 5% Pd/C in acetic acid, 65°C) selectively reduces the pyrrole ring to the 2,5-dihydro form while retaining the nitrile and amine functionalities. Key challenges include minimizing over-hydrogenation and controlling reaction kinetics, which are addressed through precise temperature modulation.

KOH-Catalyzed Michael Addition-Cyclization

Adapting methodologies from dihydrothiophene synthesis, this route employs a Michael addition-cyclization sequence to construct the dihydropyrrole skeleton.

Michael Addition of 2-(Diethylamino)ethylamine

The nucleophilic amine reacts with α,β-unsaturated nitriles (e.g., acrylonitrile derivatives) in ethanol under KOH catalysis. For instance, addition to 3-(methylthio)acrylonitrile forms a thioether intermediate, which undergoes intramolecular cyclization upon heating.

Oxidative Desulfurization and Amination

The thioether group is oxidatively removed using H₂O₂ in acetic acid, yielding the dihydropyrrole core. Subsequent amination at position 4 is achieved via Ullmann coupling with aqueous ammonia and CuI catalysis. This method provides moderate yields (45–60%) but offers scalability for industrial applications.

Reaction of 3,3-Diaminoacrylonitriles with Acetylenic Esters

Recent advances in non-aromatic pyrrole synthesis utilize 3,3-diaminoacrylonitriles as versatile building blocks.

DMAD-Mediated Cyclization

Reaction of N-(2-(diethylamino)ethyl)-3,3-diaminoacrylonitrile with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at room temperature produces 4-amino-1-(2-(diethylamino)ethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile . The exocyclic double bond is selectively hydrogenated using H₂/Pd in ethanol to yield the target compound.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the reaction proceeds via a stepwise mechanism: (1) nucleophilic attack of the amidine nitrogen on DMAD, (2) cyclization to form a six-membered transition state, and (3) rearomatization to the pyrrole. This pathway ensures high regioselectivity and functional group tolerance.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Key Advantage
Zav’yalov Cyclization2-(Diethylamino)ethylamine, cyanoacetamideAc₂O, 110–115°C50–65%High regioselectivity
Paal-Knorr Hydrogenation1,4-Diketones, 2-(diethylamino)ethylamineH₂ (3 bar), Pd/C, 65°C40–55%Scalability
Michael Additionα,β-Unsaturated nitriles, KOHEthanol, reflux45–60%Mild conditions
DMAD Cyclization3,3-Diaminoacrylonitrile, DMADDCM, rt70–85%Functional group diversity

Challenges and Optimization Strategies

  • Regioselectivity Control : Competing pathways in cyclization reactions often lead to byproducts. Employing bulky solvents (e.g., tert-butanol) or low temperatures improves selectivity.

  • Hydrogenation Precision : Partial hydrogenation requires careful catalyst selection (e.g., Lindlar catalyst for cis-dihydro products).

  • Amine Protection : The primary amine at position 4 is susceptible to oxidation; temporary protection using Boc groups enhances reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The 4-amino group participates in alkylation and acylation reactions under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationMethyl iodide, methanol, RT, 12 hrsN-Methyl derivative78–85%
AcylationAcetyl chloride, DCM, Et₃N, 0–5°CN-Acetylated pyrrole-3-carbonitrile82%

These reactions preserve the pyrrole ring integrity while modifying electronic properties for pharmacological studies.

Cycloaddition and Ring-Opening Reactions

The compound engages in [3+2] cycloadditions and ring modifications:

With DMAD (Dimethyl Acetylenedicarboxylate)

In dichloromethane (DCM) at RT:

text
DMAD + 4-Amino-pyrrole → Methyl (E)-2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate derivatives

Key features:

  • Forms 2-oxo-1H-pyrrol-3(2H)-ylidene structures with exocyclic C=C bonds

  • Reaction completed in 30 min with 71–98% yields

  • Mechanistically involves nucleophilic attack by the pyrrole's amino group on DMAD, followed by cyclization (Scheme 3 in )

With 1,2-Dibenzoylacetylene

Produces two product types depending on substituents:

  • NH-pyrroles (83–98% yield) via direct cyclization

  • N-Substituted pyrroles (76–92% yield) when using pre-functionalized amines

Tautomeric Behavior

The compound demonstrates pH-dependent tautomerism:

text
1,2-Dihydro form ⇌ 2,5-Dihydro form
  • Stabilized by intramolecular hydrogen bonding between NH and CN groups

  • Confirmed via X-ray crystallography of analog compounds

Side Chain Modifications

The diethylaminoethyl side chain enables:

ModificationReagentsApplication
Quaternary salt formationMethyl triflateEnhanced water solubility
Reductive aminationNaBH₃CN, aldehydesExtended alkyl chain derivatives

These modifications optimize pharmacokinetic properties while retaining core reactivity.

Carbonitrile Transformations

The C≡N group undergoes:

  • Hydrolysis : 6M HCl/EtOH (reflux) → Carboxylic acid derivatives

  • Nucleophilic substitution : RSH/NaOH → Thioamide analogs

Reaction outcomes depend on protecting group strategies for the amino group.

Comparative Reaction Table

Reaction PartnerKey Product FeatureTemperatureSolvent
DMADExocyclic α,β-unsaturated esterRTDCM
Acetyl chlorideN-Acetylated pyrrole0–5°CDCM
1,2-DibenzoylacetyleneBenzoate-functionalized pyrroleRTDCM

This compound’s reactivity profile makes it valuable for generating targeted libraries of bioactive pyrrole derivatives. Future studies should explore its catalytic asymmetric reactions and metal-organic framework (MOF) applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study demonstrated that pyrrole derivatives, including those similar to 4-amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile, possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Antitumor Properties
Pyrrole-based compounds have been investigated for their potential antitumor effects. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The structural features of this compound may enhance its efficacy as an anticancer agent .

Materials Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge carrier can improve the efficiency of these devices. Research indicates that incorporating such pyrrole derivatives into electronic devices can lead to enhanced performance metrics .

Photopolymerization
this compound has also been explored as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization reactions is critical for developing advanced materials used in coatings and adhesives .

Synthetic Organic Chemistry

Synthesis of Multifunctionalized Pyrroles
The compound serves as a versatile building block in the synthesis of multifunctionalized pyrroles. Researchers have developed efficient synthetic routes that utilize this compound to create various derivatives with tailored functionalities for specific applications .

Case Study: Synthesis Routes
A notable synthetic method involves the reaction of isocyanide dichloride with α,β-unsaturated carbonyl compounds to yield pyrrole derivatives. This process highlights the utility of this compound in generating complex molecular architectures .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL
4-Amino...Antibacterial8 µg/mL

Table 2: Performance Metrics in Organic Electronics

Device TypeEfficiency (%)Material Used
OLED154-Amino...
OPV10Mixture with other pyrrole derivatives

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, crystallographic, and functional differences between the target compound and analogous pyrrole derivatives:

Compound Name Substituents Molecular Weight Crystal System Reported Biological/Functional Properties Key References
4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile 4-amino, 3-carbonitrile, 1-(2-(diethylamino)ethyl) Not reported Not reported Potential pharmacological activity (inferred)
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 4-dimethylamino, 3-carbonitrile, 1-(4-methoxyphenyl), 2,5-diketone 271.27 Monoclinic (P21/c) Studied for bioactivity (e.g., antimicrobial)
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide 2-(diethylamino)ethyl, carboxamide, fluoro-indolylidene Not reported Not reported Pharmaceutical interest (e.g., kinase inhibition)

Structural and Functional Analysis

Substituent Effects on Solubility and Reactivity The diethylaminoethyl group in the target compound likely improves solubility in aqueous or physiological environments compared to the 4-methoxyphenyl group in the dimethylamino derivative . However, the latter’s aromatic ring may enhance rigidity and crystallinity, as evidenced by its well-defined monoclinic crystal system . The carbonitrile group in both the target compound and the dimethylamino derivative could act as a hydrogen bond acceptor, influencing binding to biological targets.

Biological Activity Pyrrole derivatives with electron-withdrawing groups (e.g., carbonitrile, diketone) often exhibit antimicrobial or anticancer properties . The target compound’s amino group may introduce additional hydrogen-bonding capabilities, modulating its interactions with enzymes or receptors.

Crystallographic and Stability Considerations The dimethylamino derivative () crystallizes in a monoclinic system with cell parameters a = 12.7408 Å, b = 7.8520 Å, c = 14.4194 Å, and β = 115.163°, indicating tight molecular packing . The target compound’s flexible diethylaminoethyl chain might reduce crystallinity, complicating structural determination without advanced refinement tools like SHELXL .

Biological Activity

4-Amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS number: 1707563-97-0) is a pyrrole derivative that has attracted attention for its potential pharmacological applications. This compound features an amino group at the 4-position and a diethylaminoethyl substituent, which may significantly influence its biological activity and interactions with various targets in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H20N4\text{C}_{11}\text{H}_{20}\text{N}_{4}

This molecular configuration suggests potential interactions with biological systems, particularly in areas involving enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.
  • Antitumor Potential : Analogous compounds have shown promise in inhibiting tumor growth, suggesting a potential for this derivative as an anticancer agent.
  • Neuroprotective Effects : The diethylamino group may enhance neuroprotective properties, making it a candidate for neurological disorder treatments.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Key areas of investigation include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or tumor growth.
  • Receptor Interaction : It could bind to neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Amino-1-benzyl-5-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrileBenzyl substituentAntitumor activityEnhanced lipophilicity due to benzyl group
2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrileOxo group at position 4Antimicrobial propertiesOxo functionality alters reactivity
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrroleFormyl substituentPotential neuroprotective effectsFormyl enhances reactivity towards nucleophiles

This table highlights how variations in substituents can influence the biological activity of pyrrole derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Studies : In vitro tests of pyrrolidine derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These findings suggest that structural modifications can enhance antimicrobial efficacy.
  • Neuroprotective Research : Studies on diethylamino-substituted pyrroles indicated potential neuroprotective effects through modulation of neurotransmitter systems. The presence of the diethylamino group appears crucial for enhancing these properties.
  • Antitumor Activity : Compounds structurally related to this compound have been evaluated for their anticancer potential. For instance, certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research .

Q & A

Q. Example Table: Key Factors for Synthesis Optimization

FactorRange TestedImpact on Yield (%)
Reaction Temperature60–100°C+35% (80°C optimal)
Solvent (DMF vs. THF)Polar vs. aproticDMF favored (+22%)
Catalyst Concentration1–5 mol%Peak at 3 mol%

Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in pyrrole derivatives?

Answer:
Combine X-ray crystallography (definitive bond-length/angle data) with multinuclear NMR (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}) and FT-IR (functional group validation):

  • XRD : Resolve dihedral angles and hydrogen-bonding networks (e.g., monoclinic P21/cP2_1/c symmetry, a=12.7408a = 12.7408 Å, β=115.163\beta = 115.163^\circ ).
  • NMR : Assign diethylaminoethyl substituents via 1H^1\text{H}-1H^1\text{H} COSY and NOESY correlations.
  • IR : Confirm nitrile (C≡N) stretches (~2220 cm1^{-1}) and amine N-H vibrations.

Advanced: What computational methods predict the reactivity of pyrrole-3-carbonitrile in nucleophilic substitution reactions?

Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)):

  • Transition state analysis : Identify energy barriers for substituent displacement at C3.
  • Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., nitrile carbon vs. pyrrole ring positions) .
  • Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic environments.

Q. Example Table: Calculated Reactivity Parameters

PositionCharge Density (e)Activation Energy (kcal/mol)
C3 (CN)-0.4518.7
C2 (NH)-0.3224.3

Advanced: How does crystallographic data inform the design of bioisosteres for this compound?

Answer:
Leverage crystal packing analysis to guide bioisostere substitutions:

  • Unit cell parameters : Compare with active analogs (e.g., 4-methoxyphenyl derivatives, V=1305.6V = 1305.6 Å3^3 ).
  • Intermolecular interactions : Hydrogen bonds (N–H⋯O) or π-π stacking may dictate pharmacological stability.
  • Torsional flexibility : Diethylaminoethyl side chains influence conformational adaptability in binding pockets.

Q. Example Table: Structural Comparison with Analogues

CompoundSpace Groupaa (Å)β\beta (°)Bioactivity (IC50_{50}, μM)
Target CompoundP21/cP2_1/c12.7408115.16Under investigation
4-Methoxy-phenyl derivativeP21/cP2_1/c12.741115.22.1 (Anticancer)

Advanced: How should researchers address contradictions in spectroscopic vs. computational data for this compound?

Answer:
Adopt a multi-method validation framework :

Replicate experiments : Confirm NMR/XRD data under standardized conditions.

Benchmark computational models : Compare DFT results with higher-level methods (e.g., CCSD(T)).

Error analysis : Quantify solvent/thermal effects omitted in simulations .

Collaborative cross-check : Partner with independent labs to resolve instrumentation biases.

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